molecular formula C10H7Cl2N3OS B11169532 2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11169532
M. Wt: 288.15 g/mol
InChI Key: KJIODFMXLCGTQS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: is a chemical compound with the following properties:

    Chemical Formula: CHClNOS

    CAS Number: 199726-87-9

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the following steps:

    Thiadiazole Formation: Start with 2,4-dichlorobenzoyl chloride and react it with 5-methyl-1,3,4-thiadiazole-2-amine to form the desired compound.

    Amide Formation: The amide linkage is formed by reacting the resulting intermediate with ammonia or an amine.

Industrial Production:: Industrial production methods are not widely documented due to the compound’s specialized nature.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine atoms.

    Oxidation/Reduction: While not extensively studied, it may participate in redox reactions.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.

Common Reagents and Conditions::
  • Thionyl Chloride (SOCl2) : Used for the chlorination step.
  • Ammonia (NH3) : Reacts with the intermediate to form the amide.
  • Acid/Base Catalysts : Facilitate amide hydrolysis.

Major Products:: The major product is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for its potential biological activities.
  • Medicine : Under study for pharmacological effects.
  • Industry : Limited applications due to its specialized nature.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.

Properties

Molecular Formula

C10H7Cl2N3OS

Molecular Weight

288.15 g/mol

IUPAC Name

2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16)

InChI Key

KJIODFMXLCGTQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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